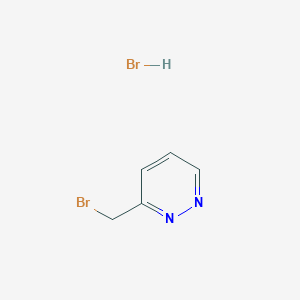

3-(Bromomethyl)pyridazine hydrobromide

Description

Overview of Pyridazine (B1198779) Derivatives in Chemical Sciences

Significance of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry. researchgate.netopenmedicinalchemistryjournal.com These cyclic organic compounds, which contain at least one nitrogen atom within their ring structure, are ubiquitous in nature and synthetic chemistry. Their importance is underscored by their presence in a vast array of biologically significant molecules, including nucleic acids (purines and pyrimidines), vitamins, and alkaloids. nih.gov In fact, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocycle, highlighting their role in drug design. openmedicinalchemistryjournal.commsesupplies.com The presence of nitrogen atoms in the heterocyclic ring imparts specific physicochemical properties, such as the ability to form hydrogen bonds, which is crucial for molecular interactions with biological targets. nih.gov

Pyridazine Core as a Versatile Scaffold

Pyridazine (C₄H₄N₂) is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. slideshare.net This structural feature makes the pyridazine core an interesting and versatile scaffold in synthetic chemistry. The two nitrogen atoms influence the electron distribution within the ring, affecting its reactivity and potential for intermolecular interactions. nih.gov Pyridazine derivatives have been the subject of extensive research due to their wide range of chemical and biological activities. slideshare.netnih.govresearchgate.net The pyridazine nucleus can be readily functionalized at various positions, allowing chemists to systematically modify its structure to fine-tune its properties. scirp.org This adaptability has led to the synthesis of a large number of pyridazine derivatives with diverse applications. researchgate.netnih.gov

| Property | Description |

| Structure | A six-membered aromatic ring containing two adjacent nitrogen atoms. |

| Versatility | The core can be functionalized at multiple positions, enabling the creation of a wide array of derivatives. scirp.org |

| Reactivity | The nitrogen atoms influence the electronic properties of the ring, making it a unique building block in organic synthesis. nih.gov |

| Research Interest | Extensively studied for its diverse chemical properties and potential applications in various fields of chemistry. nih.govresearchgate.netnih.gov |

Research Context of Bromomethylated Heterocycles

Role of Bromomethyl Groups in Organic Transformations

The bromomethyl group (-CH₂Br) is a highly valuable functional group in organic synthesis. nbinno.com Its utility stems from the fact that the bromide ion is an excellent leaving group, making the carbon atom of the bromomethyl group highly susceptible to nucleophilic attack. This reactivity allows for a wide range of organic transformations, including nucleophilic substitution and alkylation reactions. nbinno.comfiveable.me Bromomethyl compounds serve as key intermediates for introducing new functional groups and building more complex molecular architectures. nbinno.com For instance, they are frequently employed in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.govresearchgate.net The controlled introduction of a bromomethyl group onto a heterocyclic ring, as seen in 3-(bromomethyl)pyridazine (B1321611) hydrobromide, provides a reactive handle for further synthetic modifications.

| Reaction Type | Role of Bromomethyl Group |

| Nucleophilic Substitution | The bromine atom acts as a good leaving group, facilitating the introduction of various nucleophiles. nbinno.comfiveable.me |

| Alkylation | Enables the attachment of the heterocyclic core to other molecules through the formation of a new carbon-carbon or carbon-heteroatom bond. nbinno.com |

| Cross-Coupling Reactions | Serves as a precursor in palladium-catalyzed reactions like the Suzuki-Miyaura coupling for the synthesis of biaryl compounds. nih.govresearchgate.net |

Hydrobromide Salts in Chemical Stability and Reactivity

The formation of a hydrobromide salt is a common strategy in organic chemistry to improve the handling and stability of certain compounds, particularly amines and other basic nitrogen-containing heterocycles. wikipedia.org A hydrobromide is an acid salt formed from the reaction of an organic base with hydrobromic acid (HBr). wikipedia.orgsciencemadness.org The resulting salt is typically a crystalline solid that is often more stable and less volatile than the corresponding free base. This increased stability can be advantageous for storage and purification. nih.gov

Furthermore, the hydrobromide salt form can influence the reactivity of the compound. For instance, in the case of 3-(bromomethyl)pyridazine hydrobromide, the protonation of one of the nitrogen atoms in the pyridazine ring can affect the electron density of the entire molecule, which in turn can modulate the reactivity of the bromomethyl group. The hydrobromide form can also impact the solubility of the compound in different solvents. ontosight.ai

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(bromomethyl)pyridazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.BrH/c6-4-5-2-1-3-7-8-5;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITHZLOMDXHKDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452483-94-1 | |

| Record name | Pyridazine, 3-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452483-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Ii. Synthetic Methodologies and Advanced Chemical Synthesis of 3 Bromomethyl Pyridazine Hydrobromide

Historical and Current Synthetic Routes to Pyridazine (B1198779) Derivatives

The construction of the pyridazine core can be broadly categorized into methods involving ring formation (cyclization) and the modification of a pre-existing pyridazine ring (functionalization). Over the years, a variety of strategies have been developed to access a wide array of substituted pyridazines.

Cyclization Reactions with 1,4-Dicarbonyl Precursors and Hydrazine (B178648)

One of the most classical and fundamental methods for synthesizing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. chemtube3d.comliberty.edu This approach relies on the formation of a dihydropyridazine (B8628806) intermediate through the reaction of hydrazine with a 1,4-diketone, which is subsequently oxidized to yield the aromatic pyridazine. chemtube3d.com This method is particularly useful for the synthesis of 3,6-disubstituted pyridazines. thieme-connect.de

The general strategy involves the disconnection of the pyridazine ring to reveal a hydrazine molecule and a 1,4-diketone with a double bond in the 2,3-position. chemtube3d.com A functional group addition disconnection then leads back to the saturated 1,4-diketone. chemtube3d.com The choice of oxidizing agent for the final aromatization step is crucial to avoid issues related to the cis double bond in the intermediate. chemtube3d.com

| Precursor Type | Reagent | Intermediate | Product | Reference |

| 1,4-Diketone | Hydrazine | Dihydropyridazine | Pyridazine | chemtube3d.com |

| 1,2-Diacylcyclopentadienes | Hydrazine Hydrate | Fused-ring dihydropyridazine | 5,6-Fused ring pyridazine | liberty.edu |

Functionalization via Nucleophilic Substitution

The pyridazine nucleus is electron-deficient, which makes it susceptible to nucleophilic attack. thieme-connect.de Unlike pyridine (B92270), the pyridazine ring does not possess any "unactivated" carbon atoms with respect to nucleophilic attack. thieme-connect.de This reactivity allows for the introduction of various functional groups onto the pyridazine ring through nucleophilic substitution reactions.

The positions on the pyridazine ring exhibit different reactivities towards nucleophiles. The preferred site of nucleophilic attack on the unsubstituted pyridazine ring is at the C4/C5 positions. thieme-connect.de However, the presence of leaving groups, such as halogens, directs the substitution to the carbon atom bearing the halogen. These reactions are fundamental for modifying the pyridazine scaffold and introducing diverse substituents. wur.nlacs.orgacs.org

| Reaction Type | Substrate | Nucleophile | Product | Reference |

| Halogen Displacement | Halogenopyridazine | Amide ion | Aminopyridazine | wur.nl |

| Alkoxide Exchange | Alkoxypyridazine | Another alkoxide | New alkoxypyridazine | acs.org |

Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of pyridazines, DoM allows for the deprotonation at a specific position ortho to a directing group, followed by quenching with an electrophile to introduce a new substituent. This method provides access to pyridazine derivatives that are difficult to obtain through other synthetic routes.

The inherent electron deficiency of the pyridazine ring can make direct C-H activation challenging. acs.org However, the use of appropriate directing groups and strong bases, such as lithium amides or organolithium reagents, can facilitate selective metallation. These strategies are crucial for the synthesis of highly functionalized pyridazines with precise control over the substitution pattern. researchgate.netbeilstein-journals.org

| Directing Group | Metallating Agent | Electrophile | Product | Reference |

| Amine (protected) | n-Butyllithium | Various | Ortho-functionalized pyridazine | acs.org |

| Acetal | n-Butyllithium | Various | Ortho-functionalized pyridazine | acs.org |

Specific Synthesis of 3-(Bromomethyl)pyridazine (B1321611) Hydrobromide

The synthesis of 3-(Bromomethyl)pyridazine hydrobromide typically proceeds through a two-step sequence involving the preparation of a suitable precursor followed by a selective halogenation reaction.

Precursor Synthesis and Halogenation Reactions

The most common precursor for the synthesis of this compound is 3-methylpyridazine (B156695). The synthesis of 3-methylpyridazine itself can be achieved through various methods, including the reaction of acrolein with ammonia.

The key step in the synthesis of this compound is the selective bromination of the methyl group of 3-methylpyridazine. This transformation is typically achieved through a free-radical bromination reaction.

N-Bromosuccinimide (NBS) is the reagent of choice for this type of transformation, as it allows for the selective bromination of allylic and benzylic positions while minimizing competing reactions with the aromatic ring. organic-chemistry.orgmasterorganicchemistry.com The reaction is initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is typically carried out in a non-polar solvent like carbon tetrachloride under reflux or irradiation with light. masterorganicchemistry.comcdnsciencepub.com

The mechanism of the Wohl-Ziegler reaction involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 3-methylpyridazine to form a stabilized pyridazinyl-methyl radical. This radical subsequently reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace HBr) to yield the desired 3-(bromomethyl)pyridazine and a new bromine radical, thus propagating the chain reaction. masterorganicchemistry.com

Following the bromination, the resulting 3-(bromomethyl)pyridazine is typically converted to its hydrobromide salt by treatment with hydrobromic acid. This salt form often improves the stability and handling of the compound.

Formation of the Hydrobromide Salt

The conversion of the free base, 3-(bromomethyl)pyridazine, into its hydrobromide salt is a crucial step for improving the compound's stability and handling characteristics. This transformation is generally achieved by treating a solution of the brominated pyridazine derivative with hydrobromic acid (HBr). The lone pair of electrons on one of the nitrogen atoms in the pyridazine ring acts as a base, accepting a proton from the hydrobromic acid to form the pyridazinium bromide salt.

The reaction is typically carried out in a suitable organic solvent, such as isopropanol (B130326) or ether. Dissolving the free base in the chosen solvent followed by the addition of a solution of hydrobromic acid precipitates the hydrobromide salt, which can then be isolated by filtration. The use of an aprotic organic solution of hydrogen bromide, such as HBr in 1,3-dimethyl-2-imidazolidinone (B1670677) (DMPU), can also be employed to achieve hydrobromination under mild, room temperature conditions. nih.gov

Reaction Optimization and Green Chemistry Approaches

In recent years, significant efforts have been directed towards developing more efficient and environmentally benign synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Ionic liquids (ILs) have emerged as promising green solvents for a variety of organic reactions, including the synthesis of pyridazine derivatives. researchgate.net These salts, which are liquid at or near room temperature, offer several advantages over traditional volatile organic solvents, such as low vapor pressure, high thermal stability, and the ability to be recycled. ijbsac.orgauctoresonline.org

In the context of pyridazine synthesis, ionic liquids can act as both the solvent and a catalyst, potentially increasing reaction rates and yields. For instance, pyridinium-based ionic liquids have been successfully synthesized and utilized as co-solvents, demonstrating their potential to influence reaction outcomes. nih.govmdpi.com The choice of the cation and anion of the ionic liquid can be tailored to optimize the solubility of reactants and influence the reaction pathway. researchgate.net

| Ionic Liquid Feature | Advantage in Pyridazine Synthesis |

| Low Volatility | Reduced solvent loss and environmental impact. ijbsac.org |

| High Thermal Stability | Allows for a wider range of reaction temperatures. auctoresonline.org |

| Tunable Properties | Solvent properties can be adjusted by modifying the cation/anion. researchgate.net |

| Potential Catalytic Activity | Can enhance reaction rates and selectivity. |

| Recyclability | Promotes a more sustainable chemical process. ijbsac.org |

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates and improving yields. georgiasouthern.edursc.org This technique utilizes microwave energy to rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods.

The application of microwave irradiation has been successfully demonstrated in the synthesis of various pyridazine derivatives. georgiasouthern.edursc.org For example, the synthesis of 2,3,6-trisubstituted pyridazines has been achieved with high efficiency using microwave-enhanced protocols. This approach not only shortens reaction times but can also lead to cleaner reactions with fewer byproducts.

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyridazine Derivative

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Yield | Moderate | Often higher |

| Energy Consumption | Higher | Lower |

| Side Reactions | More prevalent | Often reduced |

Beyond the use of ionic liquids and microwaves, other green chemistry principles are being applied to pyridazine synthesis. This includes the development of solvent-free reactions and the use of water as a reaction medium. For example, the free-radical bromination of certain heterocyclic compounds has been successfully carried out in aqueous media, reducing the reliance on hazardous organic solvents like carbon tetrachloride. researchgate.net Additionally, protocols for the synthesis of related N-bridged fused heterocycles have been developed using N-bromosuccinimide (NBS) in water, highlighting a move towards more environmentally benign bromination methods. researchgate.net

Advanced Synthetic Strategies and Future Directions

The functionalization of the pyridazine ring is a key area of research, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling Reactions in Pyridazine Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide. nih.gov

In the context of pyridazine chemistry, the Suzuki-Miyaura reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridazine core. For instance, 3-bromopyridazine (B1282269) derivatives can be coupled with various arylboronic acids to generate a library of 3-arylpyridazine compounds. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netresearchgate.net The use of stable and easily handled potassium heteroaryltrifluoroborates has also been shown to be effective in these coupling reactions. nih.gov

Table: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Example |

| Organohalide | Electrophilic partner | 3-Bromopyridazine |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the reaction | Pd(OAc)₂ / Pd(PPh₃)₄ |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃ |

| Solvent | Reaction medium | Toluene, DMF, Ethanol |

The continued development of more active and robust catalyst systems is expanding the scope of the Suzuki-Miyaura reaction for the functionalization of pyridazines, enabling the synthesis of increasingly complex molecules.

Click Chemistry Applications for Pyridazine Conjugates

Click chemistry refers to a class of reactions that are rapid, high-yielding, and selective, occurring under mild, often biological, conditions. mdpi.com These reactions are instrumental in bioconjugation, materials science, and drug discovery for linking molecular building blocks. rsc.org In the context of pyridazines, click chemistry provides a powerful tool for creating complex conjugates where a pyridazine moiety is attached to another molecule, such as a peptide, polymer, or fluorescent dye.

The most prominent click reaction that directly forms a pyridazine ring is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. organic-chemistry.org This bioorthogonal reaction typically involves the cycloaddition of an electron-poor 1,2,4,5-tetrazine (B1199680) with an electron-rich, strained alkene or alkyne (the dienophile), such as a trans-cyclooctene (B1233481) (TCO) or norbornene derivative. organic-chemistry.orgnih.gov The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas (N₂), irreversibly forming a stable dihydropyridazine or pyridazine product. mdpi.comnih.gov

The kinetics of the IEDDA tetrazine ligation are exceptionally fast, with second-order rate constants reaching up to 2000 M⁻¹s⁻¹, allowing for efficient labeling at very low concentrations. wikipedia.org This reaction's speed and bioorthogonality—meaning it does not interfere with native biochemical processes—make it ideal for real-time studies in living systems. nih.gov

Other major types of click chemistry, while not directly forming the pyridazine ring, are also used to create conjugates. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, joining a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole linker. rsc.org This method is highly efficient but the cytotoxicity of the copper catalyst can limit its use in living cells. nih.gov To circumvent this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed, which uses a strained cyclooctyne (B158145) that reacts with an azide without the need for a metal catalyst. nih.govwikipedia.org SPAAC is a key bioorthogonal tool, though its reaction rates are generally slower than the fastest IEDDA ligations. sigmaaldrich.com

These methods allow for the modular construction of pyridazine conjugates. For instance, a molecule functionalized with this compound could be modified to contain an azide or alkyne, enabling its conjugation to a biomolecule via CuAAC or SPAAC.

| Reaction Type | Typical Reactants | Key Product/Linker | Catalyst Required | Typical Rate Constant (k₂) | Bioorthogonal |

|---|---|---|---|---|---|

| IEDDA Ligation | 1,2,4,5-Tetrazine + Strained Alkene (e.g., TCO) | Dihydropyridazine/Pyridazine | No | ~1 - 2000 M⁻¹s⁻¹ | Yes |

| CuAAC | Terminal Alkyne + Azide | 1,2,3-Triazole | Yes (Copper(I)) | ~10² - 10⁴ M⁻¹s⁻¹ | No (due to catalyst toxicity) |

| SPAAC | Strained Alkyne (e.g., Cyclooctyne) + Azide | 1,2,3-Triazole | No | ~10⁻³ - 1 M⁻¹s⁻¹ | Yes |

Stereoselective Synthesis of Pyridazine Derivatives

Stereoselective synthesis is a critical area of organic chemistry focused on controlling the formation of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. The synthesis of enantiomerically pure pyridazine derivatives is essential when these compounds are intended for interaction with chiral biological systems, such as enzymes or receptors. Several strategies are employed to achieve this stereocontrol.

One powerful method is the use of chiral auxiliaries . A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recycled. diva-portal.org For example, a prochiral substrate could be attached to a chiral auxiliary like an Evans oxazolidinone or a Oppolzer's camphorsultam. Subsequent reactions, such as alkylation or aldol (B89426) addition to form a pyridazine precursor, would proceed with a strong facial bias, leading to one diastereomer in high excess.

Asymmetric catalysis is another sophisticated approach where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. acs.org This is often achieved using a transition metal complexed with a chiral ligand. While specific examples for simple pyridazines are still emerging, the principles have been applied to related heterocyclic systems. For instance, the stereochemical properties of pyridazine-containing ligands have been exploited to create chiral environments for asymmetric reactions like osmium-catalyzed dihydroxylation. wikipedia.org This demonstrates the inherent ability of the pyridazine scaffold to influence stereochemical outcomes.

Furthermore, diastereoselective cycloaddition reactions are employed to construct chiral pyridazine-containing ring systems. A notable example is the Diels-Alder cycloaddition between 4-vinyl-1,2,5,6-tetrahydropyridine dienes and N-phenyl-1,2,4-triazoledione. This reaction proceeds with excellent chemical yields and very high diastereoselectivities, producing partially reduced triazoledione-fused pyridopyridazines. mdpi.com This highlights how cycloaddition strategies can effectively establish multiple stereocenters with high fidelity.

| Diene Substrate (Example) | Dienophile | Reaction Conditions | Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N-Boc-4-vinyl-1,2,5,6-tetrahydropyridine | N-Phenyl-1,2,4-triazoledione | Low Temperature | 67-97% | >20:1 |

These advanced synthetic methods underscore the capability of modern chemistry to produce highly complex and specific pyridazine derivatives, tailored for advanced research and application.

Iii. Reactivity and Reaction Mechanisms of 3 Bromomethyl Pyridazine Hydrobromide

Nucleophilic Substitution Reactions

The primary site of reactivity for 3-(Bromomethyl)pyridazine (B1321611) hydrobromide is the bromomethyl group, which readily participates in nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where a halogenated methyl group is attached to an aromatic ring. libretexts.org

Nucleophilic substitution reactions can proceed through two main pathways: the unimolecular (SN1) and the bimolecular (SN2) mechanism. The pathway taken by 3-(Bromomethyl)pyridazine hydrobromide is dictated by several factors, including the structure of the electrophile, the strength of the nucleophile, and the nature of the solvent. wisc.edu

The electrophilic carbon in the bromomethyl group is a primary carbon. Generally, primary alkyl halides strongly favor the SN2 mechanism because of the low steric hindrance and the relative instability of the corresponding primary carbocation that would be formed in an SN1 pathway. wisc.edumasterorganicchemistry.com The SN2 reaction is a single-step concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs, resulting in an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com

An SN1 reaction, in contrast, is a two-step process involving the formation of a carbocation intermediate. slideshare.net While primary carbocations are typically unstable, the carbocation that would form from 3-(Bromomethyl)pyridazine would be adjacent to the pyridazine (B1198779) ring, offering potential resonance stabilization, similar to a benzyl (B1604629) carbocation. However, the strong inductive electron-withdrawing effect of the two nitrogen atoms in the pyridazine ring would likely destabilize the adjacent positive charge, making the SN1 pathway less favorable than for a typical benzyl halide.

Therefore, reactions involving strong nucleophiles (e.g., thiolates, alkoxides) in polar aprotic solvents (e.g., acetone, DMF) are expected to proceed predominantly via the SN2 mechanism. wisc.edu

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | First-order rate law: Rate = k[Electrophile] | Second-order rate law: Rate = k[Electrophile][Nucleophile] |

| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |

| Electrophile | Favored by 3° > 2° > 1° | Favored by Methyl > 1° > 2° |

| Nucleophile | Weak nucleophiles are effective (e.g., H₂O, ROH) | Strong nucleophiles are required (e.g., RS⁻, CN⁻) |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

A comparative overview of SN1 and SN2 reaction characteristics. wisc.edumasterorganicchemistry.comslideshare.net

The pyridazine ring is a π-deficient heterocycle due to the presence of two highly electronegative nitrogen atoms adjacent to each other. researchgate.netresearchgate.net This has a profound impact on the reactivity of the attached bromomethyl group.

The key effects are:

Inductive Electron Withdrawal: The nitrogen atoms exert a strong negative inductive effect (-I), pulling electron density from the ring and, consequently, from the bromomethyl side chain. This withdrawal of electrons makes the methylene (B1212753) carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. This effect enhances the rate of SN2 reactions.

Dipole Moment: Pyridazine possesses the largest dipole moment among the diazine isomers (pyridazine, pyrimidine, pyrazine), which is a quantitative measure of its polar and electron-deficient character. khanacademy.org This inherent polarity further contributes to the electrophilicity of the attached carbon atom.

Basicity: The nitrogen atoms have lone pairs of electrons and can be protonated, particularly in the hydrobromide salt form. A protonated pyridazinium ring would be an even stronger electron-withdrawing group, further activating the bromomethyl group towards nucleophilic attack.

Electrophilic Aromatic Substitution on the Pyridazine Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of many aromatic compounds, but it is significantly disfavored for the pyridazine ring. The same electronic factors that activate the bromomethyl group for nucleophilic substitution serve to deactivate the pyridazine ring towards electrophilic attack.

The low reactivity of pyridazine in EAS can be attributed to:

Electron Deficiency: The two nitrogen atoms strongly withdraw electron density from the ring, making it a poor nucleophile to attack an incoming electrophile. libretexts.orgorganic-chemistry.org Its reactivity is often compared to that of nitrobenzene. researchgate.net

Protonation/Lewis Acid Complexation: The basic nitrogen lone pairs readily react with the acids (Brønsted or Lewis) that are typically required to catalyze EAS reactions. This forms a pyridazinium cation, which is even more strongly deactivated than the neutral ring. organic-chemistry.orgresearchgate.net

Orbital Considerations: Theoretical studies using Density Functional Theory (DFT) have shown that the Highest Occupied Molecular Orbitals (HOMOs) of azines like pyridazine are not aromatic π orbitals, which helps explain their inherent low reactivity in these reactions. libretexts.org

If an electrophilic substitution reaction were forced to occur under very harsh conditions (e.g., high temperatures), the substitution would be predicted to occur at the C-4 or C-5 position, which are meta to the ring nitrogens. researchgate.net This is because the deactivating effect is strongest at the ortho and para positions (C-3, C-6).

Radical Reactions and Their Applications

While specific radical reactions of this compound are not extensively documented, its structure suggests a high potential for reactivity via radical pathways, analogous to benzylic bromides. libretexts.orgorganic-chemistry.org The position adjacent to the pyridazine ring is considered a "hetero-benzylic" position.

The C-Br bond in the bromomethyl group can undergo homolytic cleavage when exposed to radical initiators (e.g., AIBN, peroxides) or UV light, which would generate a pyridazin-3-ylmethyl radical. This radical intermediate is expected to be stabilized by resonance, with the unpaired electron delocalizing into the electron-deficient pyridazine ring. This stabilization is the reason benzylic C-H bonds are weaker than typical alkyl C-H bonds and are selective sites for radical halogenation. libretexts.org

Potential applications of such radical intermediates could include:

Reductive Dehalogenation: Reaction with a radical reducing agent like tributyltin hydride (Bu₃SnH) would replace the bromine atom with hydrogen.

Radical Coupling: The pyridazin-3-ylmethyl radical could couple with other radicals to form new C-C bonds, a strategy increasingly used for accessing complex molecules. researchgate.net

It is also noteworthy that the pyridazine ring itself can undergo radical substitution reactions, though through a different mechanism known as the Minisci reaction. nih.gov This typically involves the attack of a nucleophilic carbon-centered radical onto the protonated, electron-deficient pyridazine ring to introduce alkyl or acyl groups. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While these reactions most commonly involve the coupling of organometallic reagents with aryl or vinyl halides (C(sp²)-X bonds), the benzylic-type C(sp³)-Br bond in 3-(Bromomethyl)pyridazine can also potentially participate in certain coupling reactions. More commonly, however, halogenated pyridazines (e.g., 3-bromopyridazine) are used as substrates in these transformations. researchgate.net

These palladium-catalyzed reactions are central to modern organic synthesis and share a common mechanistic cycle involving oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion/β-hydride elimination (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide. While most common for C(sp²)-halides, the Suzuki coupling of C(sp³)-halides, including benzylic types, is also possible. The reaction is valued for its mild conditions and the low toxicity of the boron reagents. The coupling of 3-bromopyridazine (B1282269) derivatives with various boronic acids is a well-established method for synthesizing biaryl pyridazines. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a base. The reaction is highly valuable for vinylation of aryl and vinyl halides. Its application with unactivated C(sp³)-halides is less common unless a β-hydride elimination is not possible in the intermediate.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. It is one of the most effective methods for synthesizing substituted alkynes. The Sonogashira coupling of halogenated pyridines and pyridazines is frequently used to introduce alkynyl moieties onto the heterocyclic ring.

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) compound with an organohalide. A significant advantage of the Stille reaction is its excellent tolerance for a wide variety of functional groups and the use of benzylic halides as coupling partners is well-established. This makes it a plausible reaction for the C(sp³)-Br bond of 3-(Bromomethyl)pyridazine. The main drawback is the toxicity of the tin reagents.

| Reaction Name | Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Nucleophile) | Key Catalyst(s) | Bond Formed |

| Suzuki-Miyaura | Organohalide (Ar-X, R-X) | Organoboron (Ar-B(OH)₂) | Pd complex, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Heck | Organohalide (Ar-X) | Alkene | Pd complex, Base | C(sp²)-C(sp²) (vinyl) |

| Sonogashira | Organohalide (Ar-X) | Terminal Alkyne | Pd complex, Cu(I) salt, Base | C(sp²)-C(sp) |

| Stille | Organohalide (Ar-X, R-X) | Organostannane (Ar-SnR₃) | Pd complex | C(sp²)-C(sp²), C(sp²)-C(sp³) |

Summary of major palladium-catalyzed cross-coupling reactions.

C-N and C-O Bond Formation

The bromomethyl group attached to the pyridazine ring makes the compound a potent alkylating agent, analogous to benzyl bromide. This functionality allows for the straightforward formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through nucleophilic substitution reactions with suitable amine and oxygen-containing nucleophiles.

These reactions typically proceed via an S_N2 mechanism, where the nucleophile attacks the methylene carbon, displacing the bromide ion. The hydrobromide salt form of the starting material means that a base is required to neutralize the salt and to deprotonate the nucleophile (if it is not already anionic), thereby facilitating the reaction. The general nature of amine alkylation can sometimes lead to overalkylation, where the initially formed secondary amine reacts further to form a tertiary amine. wikipedia.orglibretexts.org However, reaction conditions can often be controlled to favor monoalkylation. rsc.org

While specific examples utilizing this compound are not extensively detailed in readily available literature, its reactivity can be inferred from standard organic transformations. wikipedia.org Palladium-catalyzed cross-coupling reactions have also been explored for forming C-N bonds on the pyridazine ring itself, though this represents a different mechanistic pathway than the direct alkylation discussed here. sci-hub.se

| Nucleophile Type | Example Nucleophile | Product Class | General Product Structure |

|---|---|---|---|

| Primary Amine | Aniline | Secondary Amine | N-(Pyridazin-3-ylmethyl)aniline |

| Secondary Amine | Pyrrolidine | Tertiary Amine | 3-(Pyrrolidin-1-ylmethyl)pyridazine |

| Phenol | Phenol | Aryl Ether | 3-(Phenoxymethyl)pyridazine |

| Alcohol | Ethanol | Alkyl Ether | 3-(Ethoxymethyl)pyridazine |

Rearrangement Reactions and Cycloadditions

The electron-deficient nature of the pyridazine ring system makes it an excellent substrate for cycloaddition reactions, particularly those that proceed via an inverse-electron-demand mechanism. Furthermore, the bromomethyl group enables the formation of pyridazinium ylides, which are versatile 1,3-dipoles for other types of cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in the inverse-electron-demand Diels-Alder (IEDDA) reaction, the electronic requirements are reversed. wikipedia.org The pyridazine ring, being an electron-deficient azadiene due to the presence of two electronegative nitrogen atoms, is well-suited to act as the 4π component in IEDDA reactions. quora.com It reacts with electron-rich dienophiles such as enamines, vinyl ethers, or strained alkenes. wikipedia.orgnih.gov

The reaction proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is often unstable and undergoes a subsequent retro-Diels-Alder reaction, typically involving the extrusion of a stable small molecule like nitrogen gas (N₂), to yield a new, more stable aromatic system. nih.gov This methodology is a powerful tool for the synthesis of various heterocyclic compounds. nih.govorganic-chemistry.org The reactivity in IEDDA reactions is governed by the frontier molecular orbitals (FMOs); specifically, the interaction between the High Occupied Molecular Orbital (HOMO) of the dienophile and the Low Unoccupied Molecular Orbital (LUMO) of the diene (the pyridazine ring). wikipedia.org

This compound serves as a precursor for the generation of pyridazinium ylides. The reaction involves the quaternization of one of the pyridazine nitrogen atoms by the tethered bromomethyl group (intramolecularly) or by another alkylating agent, followed by deprotonation of the adjacent methylene group by a base (such as triethylamine, TEA). The resulting pyridazinium ylide is a 1,3-dipole that can readily participate in [3+2] dipolar cycloaddition reactions with various dipolarophiles. nih.gov

These cycloadditions are a highly efficient method for constructing fused five-membered heterocyclic rings, leading to the formation of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.govresearchgate.net Activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate, are common dipolarophiles. The reaction with non-symmetrical alkynes like methyl propiolate often proceeds with high regioselectivity. nih.gov Studies have shown that these reactions can be performed under both conventional thermal heating and microwave irradiation, with the latter often leading to higher yields in shorter reaction times, although the effects are considered to be purely thermal. nih.gov

| Pyridazinium Salt Precursor | Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-phenacyl-pyridazinium bromide | Dimethyl acetylenedicarboxylate (DMAD) | TEA, MW | Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate | ~10-15% higher than TH | nih.gov |

| N-phenacyl-pyridazinium bromide | Methyl propiolate | TEA, MW | Methyl 7-benzoylpyrrolo[1,2-b]pyridazine-5-carboxylate (single regioisomer) | ~10-15% higher than TH | nih.gov |

| N-(ethoxycarbonylmethyl)pyridazinium bromide | DMAD | TEA, TH/MW | 5-Ethyl 6,7-dimethyl 8-oxopyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate | Not specified | nih.gov |

Mechanistic Investigations through Spectroscopic and Computational Methods

Understanding the intricate details of reaction mechanisms requires a combination of experimental and theoretical approaches. Spectroscopic methods allow for the monitoring of reaction progress and the identification of intermediates, while computational chemistry provides insights into the energetics and geometries of reaction pathways.

Kinetic studies are crucial for determining the rate of a chemical reaction and how it is influenced by factors such as concentration, temperature, and the presence of a catalyst. For the reactions involving this compound, kinetic analysis can elucidate mechanistic details. For instance, in [3+2] cycloaddition reactions of pyridazinium ylides, the reaction rate can be monitored using techniques like UV-Vis spectrophotometry to follow the disappearance of reactants or the appearance of products. researchgate.net Such studies on related pyridinium (B92312) ylides have investigated the influence of substituents on the pyridine (B92270) ring and the alkyne, finding that electron-withdrawing groups on both components generally favor the cycloaddition. mdpi.comnih.gov

Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms in organic chemistry. DFT calculations allow for the modeling of molecular structures, including reactants, products, intermediates, and, most importantly, transition states. pku.edu.cn By calculating the energies of these species, a detailed energy profile for a proposed reaction pathway can be constructed.

For the reactions of pyridazine derivatives, DFT studies can provide critical insights:

IEDDA Reactions: DFT calculations can model the transition state of the [4+2] cycloaddition, confirming its concerted or stepwise nature. It helps analyze the FMO interactions (HOMO-dienophile and LUMO-diene) that govern the reaction's feasibility and regioselectivity. rsc.org Computational studies have been instrumental in understanding substituent effects on the reactivity of azadienes in IEDDA reactions. rsc.orgacs.org

[3+2] Cycloaddition of Ylides: The mechanism of pyridazinium ylide formation and its subsequent cycloaddition can be thoroughly investigated. DFT can be used to determine the geometry of the ylide, calculate the activation barriers for the cycloaddition with different dipolarophiles, and rationalize the observed stereochemical and regiochemical outcomes. ucc.ie Computational results can reveal whether the mechanism is concerted or stepwise, potentially involving zwitterionic intermediates. pku.edu.cn

These computational approaches complement experimental findings, providing a molecular-level understanding of the reaction pathways and the factors controlling reactivity and selectivity. ucc.ie

Iv. Applications of 3 Bromomethyl Pyridazine Hydrobromide in Organic Synthesis and Material Science

Building Block in Complex Molecule Synthesis

The structure of 3-(Bromomethyl)pyridazine (B1321611) hydrobromide, featuring a reactive benzylic-like bromide, makes it an excellent electrophile for various nucleophilic substitution reactions. This characteristic is fundamental to its utility in the synthesis of intricate molecular structures, particularly novel heterocyclic systems and functionalized pyridazine (B1198779) scaffolds.

Synthesis of Novel Heterocyclic Systems (e.g., fused pyridazines, pyridopyridazines)

The pyridazine moiety is a key component in a variety of fused heterocyclic systems, and 3-(Bromomethyl)pyridazine hydrobromide can be a precursor in their synthesis. For instance, the bromomethyl group can undergo reactions to facilitate the annulation of additional rings onto the pyridazine core. While direct examples starting from this compound are not extensively detailed in readily available literature, the general strategies for creating fused pyridazines often involve the functionalization of the pyridazine ring in a manner that allows for subsequent cyclization reactions. nih.govmdpi.comnih.gov For example, a common approach to pyridopyridazines involves the condensation of a functionalized pyridine (B92270) or pyridazine derivative. mdpi.com The bromomethyl group of this compound could, in principle, be converted to other functional groups that are amenable to such cyclization strategies.

The synthesis of fused pyridazine systems, such as triazolopyridazines, often involves the reaction of a pyridazine derivative with a suitable cyclizing agent. nih.gov Although specific examples utilizing this compound as the direct starting material are not prominently reported, its potential as a precursor to intermediates for these reactions is recognized within the broader context of heterocyclic synthesis.

Preparation of Functionalized Pyridazine Scaffolds

A primary application of this compound is in the preparation of functionalized pyridazine scaffolds. The reactive bromomethyl group serves as a handle for introducing a wide array of substituents onto the pyridazine ring through nucleophilic substitution reactions. This allows for the synthesis of libraries of compounds with diverse functionalities, which is particularly valuable in medicinal chemistry and drug discovery.

The general principle involves the reaction of this compound with various nucleophiles, such as amines, thiols, and alcohols, to yield the corresponding substituted pyridazines. This straightforward alkylation chemistry provides access to a multitude of derivatives that can be further elaborated. While the literature provides numerous examples of the functionalization of the pyridazine core, specific and detailed research findings on the extensive use of this compound for this purpose require more targeted investigation. nih.govresearchgate.net

Precursor for Advanced Materials

The pyridazine nucleus is increasingly being incorporated into the backbone of advanced materials due to its unique electronic and structural properties. This compound can serve as a key monomer or precursor in the synthesis of these materials, including polymers, opto-electronic materials, and energetic materials.

Development of Polymers with Specific Properties

The bifunctional nature of this compound (a polymerizable group attached to a functional pyridazine ring) makes it a candidate for the synthesis of functional polymers. The pyridazine unit can impart specific properties such as thermal stability, flame retardancy, and particular electronic characteristics to the resulting polymer. nih.gov

For instance, pyridazine-containing polymers have been investigated for their enhanced thermal and mechanical properties. nih.gov While direct polymerization of this compound is not a commonly cited method, it could potentially be used in polycondensation or other polymerization techniques where the bromomethyl group acts as a reactive site for chain growth. The synthesis of polymers with pyridazine moieties in the main chain or as pendant groups can lead to materials with tailored refractive indices, dielectric constants, and other physical properties.

Synthesis of Opto-Electronic Materials

Pyridazine and its derivatives are known to possess interesting photophysical properties, making them attractive components for opto-electronic materials. rsc.org These materials find applications in devices such as organic light-emitting diodes (OLEDs), solar cells, and sensors. The electron-deficient nature of the pyridazine ring can be exploited to create donor-acceptor type chromophores, which are crucial for many opto-electronic applications.

The incorporation of the pyridazine scaffold into conjugated polymers can tune the electronic and optical properties of the material. mdpi.com While specific examples detailing the use of this compound as a monomer for such polymers are not widespread in the literature, its potential as a building block for creating pyridazine-containing opto-electronic materials is an active area of research. The functionalization of the pyridazine ring, facilitated by precursors like this compound, allows for the fine-tuning of the material's HOMO/LUMO energy levels and, consequently, its emission and absorption characteristics. nih.gov

| Material Class | Potential Role of this compound | Desired Properties |

| Polymers | Monomer or precursor for functional polymers | Enhanced thermal stability, flame retardancy, specific electronic properties |

| Opto-Electronic Materials | Building block for pyridazine-containing chromophores and conjugated systems | Tunable HOMO/LUMO levels, desired emission and absorption spectra |

| Energetic Materials | Precursor to nitrogen-rich pyridazine-based energetic compounds | High density, high heat of formation, good detonation performance, thermal stability |

Energetic Materials Based on Pyridazine Scaffolds

The high nitrogen content and positive heat of formation of the pyridazine ring make it an attractive scaffold for the development of high-energy-density materials (HEDMs). researchgate.netbohrium.comacs.org These materials are of interest for applications in explosives and propellants. The synthesis of energetic materials based on the pyridazine scaffold often involves the introduction of explosophoric groups (e.g., nitro, azido) onto the pyridazine core.

While direct synthesis routes starting from this compound are not extensively documented, it can be envisioned as a precursor to more complex pyridazine derivatives that are then further functionalized to create energetic materials. For example, the bromomethyl group could be transformed into other functionalities that facilitate the introduction of nitro or other energy-rich groups. Research in this area focuses on creating compounds with a high density, good oxygen balance, and high detonation velocity and pressure, while also maintaining acceptable thermal stability and sensitivity. researchgate.netbohrium.comacs.org

Intermediate in Agrochemical Development

The pyridazine core is a well-established scaffold in the agrochemical industry, found in a variety of herbicides, insecticides, and fungicides. The utility of this compound in this context lies in its role as a versatile intermediate, enabling the introduction of the pyridazine moiety into larger, biologically active molecules. The reactive C-Br bond of the bromomethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions.

This reactivity allows for the facile connection of the pyridazin-3-ylmethyl fragment to other molecular components, such as phenols, thiols, or amines, through the formation of stable ether, thioether, or amine linkages. This strategy is crucial for building the complex structures required for potent agrochemical activity.

For example, a common structural motif in modern pesticides is a pyridazine ring linked to an aromatic system via a flexible spacer, often a thioether. The synthesis of such compounds can be exemplified by the reaction of 3-(Bromomethyl)pyridazine with a substituted thiophenol. This reaction, a standard SN2 displacement, directly forms the key C-S bond, assembling the core structure of the target agrochemical.

Table 1: Representative Nucleophilic Substitution Reactions for Agrochemical Synthesis

| Nucleophile | Linkage Formed | Potential Agrochemical Class |

| Aryl thiol (e.g., 4-tert-butylbenzenethiol) | Thioether | Acaricides/Insecticides (e.g., Pyridaben analogues) |

| Substituted Phenol | Ether | Herbicides |

| Alkyl Amine | Secondary/Tertiary Amine | Fungicides/Plant Growth Regulators |

Ligand Design in Catalysis

In the field of homogeneous catalysis, the performance of a metal catalyst is critically dependent on the surrounding ligands. These ligands modulate the metal center's electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. Pyridine and its derivatives are among the most important classes of N-donor ligands due to their strong coordination to a wide range of transition metals.

This compound serves as an excellent starting material for the synthesis of more complex, often bidentate or polydentate, ligands. The bromomethyl group provides a convenient handle for covalently linking the pyridazine ring to other donor groups. For instance, reaction with secondary amines or phosphines can be used to construct chelating ligands that can bind to a metal center through both a pyridazine nitrogen and the newly introduced donor atom.

A common strategy involves the reaction of two equivalents of 3-(Bromomethyl)pyridazine with a primary amine (R-NH₂) to generate a tridentate ligand, bis(pyridazin-3-ylmethyl)amine. Similarly, reaction with secondary phosphines can yield phosphine-pyridazine ligands. These chelating ligands form stable complexes with metals like palladium, ruthenium, and copper, which are widely used in cross-coupling reactions, hydrogenations, and oxidation catalysis.

Table 2: Synthesis of Chelating Ligands from 3-(Bromomethyl)pyridazine

| Reagent | Resulting Ligand Type | Potential Catalytic Application |

| R-NH₂ (Primary Amine) | Pincer-type NNN Ligand | Dehydrogenation, Transfer Hydrogenation |

| R₂PH (Secondary Phosphine) | Bidentate PN Ligand | Suzuki, Heck, and Sonogashira Cross-Coupling |

| 2-mercaptopyridine | Bidentate NS Ligand | Oxidation, C-H Activation |

The pyridazine moiety, with its two adjacent nitrogen atoms, offers distinct electronic properties compared to a simple pyridine ring. This can influence the catalytic cycle in subtle ways, potentially leading to enhanced reaction rates or improved product selectivity. The development of novel ligands from precursors like this compound is a continuous area of research aimed at discovering new catalysts for challenging chemical transformations. rjptonline.org

Supramolecular Chemistry Applications

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions. These assemblies can have complex architectures, such as cages, capsules, and polymers, with applications in molecular recognition, sensing, and materials science. The pyridazine ring is a valuable component in supramolecular construction due to its defined geometry and its ability to participate in hydrogen bonding and metal coordination.

This compound is an ideal building block for covalently incorporating the pyridazine unit into larger supramolecular systems. Its single reactive site allows for a directional and controlled approach to synthesis. A powerful application is in the formation of macrocycles and cryptands (three-dimensional cage-like molecules).

A representative synthesis involves the reaction of this compound with a multidentate nucleophile, such as a triphenolic compound, under high-dilution conditions. nih.gov In a reaction analogous to the synthesis of pyridine-based cryptands, the bromomethyl group would undergo nucleophilic substitution by the phenoxide ions, forming stable ether linkages. By using starting materials with appropriate geometries, this strategy can lead to the formation of complex, three-dimensional cage structures in a single step.

Table 3: Components for Supramolecular Assembly

| Building Block 1 | Building Block 2 | Resulting Supramolecular Structure |

| 3-(Bromomethyl)pyridazine | Tris(4-hydroxyphenyl)methane | Cage/Cryptand |

| 3-(Bromomethyl)pyridazine | 1,4-dihydroxybenzene | Macrocycle |

| 3-(Bromomethyl)pyridazine | Ethylenediamine | Acyclic Receptor |

The internal cavity of such pyridazine-containing cryptands can be designed to selectively bind specific guest molecules or ions. The nitrogen atoms of the pyridazine rings can point into the cavity, creating a specific electronic environment and offering potential coordination sites for metal ions or hydrogen bond donors. The ability to use a simple, reactive precursor like this compound to construct such sophisticated molecular architectures highlights its importance in the advancement of materials science and molecular engineering. nih.gov

V. Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Bromomethyl Pyridazine Hydrobromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(Bromomethyl)pyridazine (B1321611) hydrobromide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 3-(Bromomethyl)pyridazine hydrobromide, distinct signals corresponding to the different types of protons are expected. The protons on the pyridazine (B1198779) ring would appear in the aromatic region, typically between 7.5 and 9.0 ppm, with their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) revealing their relative positions on the heterocyclic ring. A characteristic singlet for the two protons of the bromomethyl (-CH₂Br) group would be expected to appear further upfield, generally in the range of 4.5 to 5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the pyridazine ring. A broad signal may also be observed for the acidic proton of the hydrobromide salt, which can be exchangeable with deuterium (B1214612) when D₂O is used as a solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group would resonate at approximately 30-40 ppm. The carbon atoms of the pyridazine ring would appear in the downfield region, typically between 120 and 160 ppm, reflecting their aromatic character.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Pyridazine Ring Protons | ¹H | 7.5 - 9.0 | Multiplets/Doublets | Specific shifts and coupling depend on substitution pattern. |

| Bromomethyl Protons (-CH₂Br) | ¹H | 4.5 - 5.0 | Singlet | Deshielded by adjacent Br and aromatic ring. |

| Hydrobromide Proton (-HBr) | ¹H | Variable | Broad Singlet | Often exchangeable with solvent protons. |

| Pyridazine Ring Carbons | ¹³C | 120 - 160 | - | Aromatic region. |

| Bromomethyl Carbon (-CH₂Br) | ¹³C | 30 - 40 | - | Aliphatic region, deshielded by Br. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is primarily used to confirm the molecular weight of the free base and to study its fragmentation patterns, which can further support structural elucidation.

In a typical mass spectrum, the compound would first lose the hydrobromide to form the free base, 3-(bromomethyl)pyridazine. The molecular ion peak [M]⁺ for this free base (C₅H₅BrN₂) would be observed. A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways would likely involve the cleavage of the C-Br bond, resulting in a fragment corresponding to the loss of a bromine radical. Further fragmentation of the pyridazine ring can also occur, providing additional structural information. Techniques like High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments.

Interactive Table: Expected Mass Spectrometry Data for 3-(Bromomethyl)pyridazine

| Fragment | Formula | Expected m/z | Notes |

| Molecular Ion [M]⁺ | [C₅H₅⁷⁹BrN₂]⁺ | ~172 | Isotopic peak for ⁷⁹Br. |

| Molecular Ion [M+2]⁺ | [C₅H₅⁸¹BrN₂]⁺ | ~174 | Isotopic peak for ⁸¹Br, approximately equal in intensity to M⁺. |

| Loss of Bromine [M-Br]⁺ | [C₅H₅N₂CH₂]⁺ | ~93 | Represents the pyridazin-3-ylmethyl cation. |

| Pyridazine Ring | [C₄H₄N₂]⁺ | ~80 | Resulting from cleavage of the bromomethyl group. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. kurouskilab.com

IR Spectroscopy: The IR spectrum of this compound would display absorption bands characteristic of its structural features. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the pyridazine ring would appear in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching from the -CH₂Br group would be observed around 2850-2960 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region, at lower wavenumbers, usually between 500 and 650 cm⁻¹. Broad absorptions associated with the N-H⁺ bond of the hydrobromide salt may also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary data. While IR spectroscopy is based on the absorption of light, Raman relies on inelastic scattering. cardiff.ac.uk Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. The symmetric vibrations of the molecule, in particular, tend to be more Raman active. Therefore, the pyridazine ring breathing modes would be prominent. mdpi.com

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₂) | IR/Raman | 2850 - 2960 |

| C=N / C=C Ring Stretch | IR/Raman | 1400 - 1600 |

| C-H In-plane Bend | IR/Raman | 1000 - 1300 |

| C-H Out-of-plane Bend | IR/Raman | 700 - 900 |

| C-Br Stretch | IR/Raman | 500 - 650 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, Single-Crystal X-ray Diffraction (SCXRD) can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the pyridazinium cation and the bromide anion. This technique confirms the connectivity established by NMR and provides insight into the crystal packing. The structure of the parent pyridazine molecule has been studied, providing a reference for the heterocyclic ring's geometry. researchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It is valuable for phase identification, assessing sample purity, and characterizing different crystalline forms (polymorphs) of the compound. nih.gov Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its identification.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds. ekb.eg For a polar and ionic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a buffer and an ion-pairing agent) and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.pl Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridazine ring is UV-active. A validated HPLC method can provide quantitative information on the purity of the compound.

Gas Chromatography (GC): Gas chromatography is generally suitable for volatile and thermally stable compounds. Due to the salt nature and potential thermal lability of this compound, direct analysis by GC may be challenging and could lead to decomposition in the injector port. Derivatization to a more volatile and stable form might be necessary, but HPLC is generally the more straightforward and preferred method for this type of compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the experimentally determined percentages of C, H, N, and Br are compared against the theoretical values calculated from its molecular formula, C₅H₆Br₂N₂. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the proposed molecular formula.

Interactive Table: Theoretical Elemental Composition of this compound (C₅H₆Br₂N₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Percentage (%) |

| Carbon | C | 12.011 | 5 | 23.65% |

| Hydrogen | H | 1.008 | 6 | 2.38% |

| Bromine | Br | 79.904 | 2 | 62.94% |

| Nitrogen | N | 14.007 | 2 | 11.03% |

| Total | - | - | - | 100.00% |

Vi. Theoretical and Computational Chemistry Studies of 3 Bromomethyl Pyridazine Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. researchgate.net Such calculations can provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential, all of which are crucial for predicting the chemical behavior of 3-(Bromomethyl)pyridazine (B1321611) hydrobromide.

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For 3-(Bromomethyl)pyridazine hydrobromide, the pyridazine (B1198779) ring, being electron-deficient, is expected to influence the energies of the frontier orbitals significantly. The bromomethyl group, being a good leaving group, will also play a crucial role in its reactivity, which would be reflected in the localization of the LUMO.

Illustrative Data Table for FMO Analysis of 3-(Bromomethyl)pyridazine

| Parameter | Theoretical Value (a.u.) | Theoretical Value (eV) | Interpretation |

| HOMO Energy | -0.258 | -7.02 | Indicates electron-donating capability. |

| LUMO Energy | -0.045 | -1.22 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 0.213 | 5.80 | Reflects chemical reactivity and stability. |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the nitrogen atoms of the pyridazine ring are expected to be regions of negative electrostatic potential, making them potential sites for protonation or interaction with electrophiles. The hydrogen atoms and the area around the bromomethyl group would likely exhibit a positive electrostatic potential, indicating susceptibility to nucleophilic attack. Theoretical studies on similar nitrogen-containing heterocyclic compounds have demonstrated the utility of MEP in predicting intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and preferred geometries of a molecule in different environments (e.g., in a vacuum, in solution). nih.gov

For this compound, MD simulations could be employed to explore the rotational freedom around the single bond connecting the bromomethyl group to the pyridazine ring. This would help in identifying the most stable conformers and understanding how the molecule might adapt its shape to fit into a binding site of a biological target. The analysis of the simulation trajectory can reveal important information about the molecule's flexibility and the time-averaged distribution of different conformations. nih.govelsevierpure.com

Illustrative Data Table for Conformational Analysis of 3-(Bromomethyl)pyridazine

| Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) | Population (%) |

| 0° (syn-periplanar) | 2.5 | 5 |

| 60° (syn-clinal) | 1.0 | 25 |

| 120° (anti-clinal) | 0.0 | 40 |

| 180° (anti-periplanar) | 0.5 | 30 |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not available.

Docking Studies for Molecular Interactions (if applicable in specific research contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a biological target, such as a protein or a nucleic acid. researchgate.net

In a research context where this compound is being investigated as a potential inhibitor of a specific enzyme, docking studies would be invaluable. These studies could predict the binding mode of the molecule within the active site of the target, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate the binding affinity. rsc.orgscilit.comnih.gov The insights gained from docking studies can guide the design of more potent and selective analogs. For example, numerous studies have successfully employed docking to understand the binding of various pyridazine derivatives to different biological targets. dntb.gov.ua

QSAR and Cheminformatics Applications (if applicable in specific research contexts)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov

If a series of pyridazine derivatives, including this compound, were synthesized and tested for a particular biological activity, QSAR studies could be performed. researchgate.net Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound and correlated with their measured activity. A statistically significant QSAR model could then be used to guide the synthesis of new derivatives with potentially improved activity. semanticscholar.org Cheminformatics tools would be essential for managing the chemical data, calculating descriptors, and building the QSAR models.

Vii. Research on Biological Activities of Pyridazine Derivatives Derived from 3 Bromomethyl Pyridazine Hydrobromide

General Biological Activities of Pyridazines and their Derivatives

Pyridazine (B1198779) and its derivatives are recognized for their wide-ranging pharmacological potential. The versatility of the pyridazine ring allows for the synthesis of compounds with activities spanning from antimicrobial and anticancer to cardiovascular and central nervous system effects. This has led to the development of numerous pyridazine-containing drugs and a continued interest in exploring new derivatives for therapeutic applications.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Pyridazine derivatives have been extensively investigated for their ability to combat microbial infections. Researchers have synthesized and evaluated numerous compounds that exhibit significant activity against a variety of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity:

The search for new antibacterial agents is crucial in the face of growing antibiotic resistance. Pyridazine derivatives have emerged as a promising class of compounds in this regard. Studies have shown that certain pyridazine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, some novel pyridazinone derivatives have demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. In some cases, chloro derivatives of pyridazine have shown higher antibacterial activity than the reference drug chloramphenicol (B1208) against Gram-negative bacteria.

Antibacterial Activity of Pyridazine Derivatives

| Compound | Bacterial Strain | Activity (MIC in µM) | Reference |

|---|---|---|---|

| Pyridazinone Derivative 7 | S. aureus (MRSA) | 7.8 | ijpsr.com |

| Pyridazinone Derivative 7 | E. coli | 7.8 | ijpsr.com |

| Pyridazinone Derivative 7 | A. baumannii | 7.8 | ijpsr.com |

| Pyridazinone Derivative 13 | A. baumannii | 3.74 | ijpsr.com |

| Pyridazinone Derivative 13 | P. aeruginosa | 7.48 | ijpsr.com |

| Chloro-substituted Pyridazine | E. coli | 0.892–3.744 (µg/mL) | nih.gov |

| Chloro-substituted Pyridazine | P. aeruginosa | 0.892–3.744 (µg/mL) | nih.gov |

Antifungal Activity:

Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to immunocompromised individuals. Research into pyridazine derivatives has revealed their potential as antifungal agents. Certain pyrazolo-pyridazine derivatives have exhibited potent activity against various fungal strains. For example, specific derivatives have shown significant action against Candida albicans and Aspergillus niger. Studies on novel pyridazin-3(2H)-one derivatives have also demonstrated spectacular results against phytopathogenic fungi such as Fusarium solani and Alternaria solani.

Antifungal Activity of Pyridazine Derivatives

| Compound Type | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Pyrazolo-pyridazine derivative 4f | Not specified | Potent antifungal activity | orientjchem.org |

| Pyrazolo-pyridazine derivative 4''c | Not specified | Potent antifungal activity | orientjchem.org |

| β-aroylpropionic acid 3 | Fusarium solani, Alternaria solani | Spectacular results | researchgate.net |

| Thiosemicarbazone derivative 8 | Fusarium solani, Alternaria solani | Spectacular results | researchgate.net |

Antiviral Activity: